ABT-100

Übersicht

Beschreibung

A-409100 is a second-generation farnesyltransferase inhibitor with a promising preclinical profile . Farnesyltransferase inhibitors are a class of compounds that inhibit the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins. This modification is crucial for the proper functioning of several proteins, including those involved in cell signaling and growth. A-409100 has shown potential in various scientific research applications, particularly in the fields of oncology and molecular biology.

Vorbereitungsmethoden

Die Syntheserouten und Reaktionsbedingungen für A-409100 umfassen mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion zur Bildung der endgültigen Verbindung. Die industriellen Produktionsverfahren für A-409100 sind so konzipiert, dass eine hohe Ausbeute und Reinheit gewährleistet ist. Spezifische Details zu den Syntheserouten und Reaktionsbedingungen sind proprietär und nicht öffentlich zugänglich. Allgemeine Verfahren zur Synthese von Farnesyltransferase-Inhibitoren umfassen in der Regel mehrstufige organische Synthesen, einschließlich Reaktionen wie Alkylierung, Acylierung und Cyclisierung.

Analyse Chemischer Reaktionen

A-409100 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Gruppe von Atomen durch ein anderes. Übliche Reagenzien sind Halogene und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu dehydroxylierten Derivaten führen kann.

4. Wissenschaftliche Forschungsanwendungen

A-409100 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung zur Untersuchung der Hemmung von Farnesyltransferase und deren Auswirkungen auf die Proteinfunktion eingesetzt.

Biologie: Wird in zellbiologischen Studien eingesetzt, um die Rolle von Farnesylierten Proteinen bei der Zellsignalgebung und dem Zellwachstum zu untersuchen.

Medizin: Wird als potenzieller Therapeutikum zur Behandlung von Krebserkrankungen untersucht, die eine abnorme Farnesyltransferase-Aktivität aufweisen.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf Farnesyltransferase abzielen.

5. Wirkmechanismus

Der Wirkmechanismus von A-409100 beinhaltet die Hemmung des Enzyms Farnesyltransferase. Dieses Enzym ist für die Addition einer Farnesylgruppe an bestimmte Proteine verantwortlich, ein Prozess, der als Farnesylierung bekannt ist. Die Farnesylierung ist für die korrekte Lokalisierung und Funktion dieser Proteine unerlässlich. Durch die Hemmung der Farnesyltransferase verhindert A-409100 die Farnesylierung von Zielproteinen, wodurch deren Funktion gestört wird und die Hemmung des Zellwachstums und der Zellproliferation erreicht wird. Dieser Mechanismus ist besonders relevant im Zusammenhang mit Krebs, wo die Hemmung der Farnesyltransferase das Wachstum von Krebszellen blockieren kann.

Wissenschaftliche Forschungsanwendungen

A-409100 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of farnesyltransferase and its effects on protein function.

Biology: Employed in cell biology studies to investigate the role of farnesylated proteins in cell signaling and growth.

Medicine: Explored as a potential therapeutic agent for the treatment of cancers that involve aberrant farnesyltransferase activity.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting farnesyltransferase.

Wirkmechanismus

The mechanism of action of A-409100 involves the inhibition of the enzyme farnesyltransferase. This enzyme is responsible for the addition of a farnesyl group to specific proteins, a process known as farnesylation. Farnesylation is essential for the proper localization and function of these proteins. By inhibiting farnesyltransferase, A-409100 prevents the farnesylation of target proteins, thereby disrupting their function and leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer, where the inhibition of farnesyltransferase can block the growth of cancer cells.

Vergleich Mit ähnlichen Verbindungen

A-409100 wird mit anderen Farnesyltransferase-Inhibitoren wie Tipifarnib und Lonafarnib verglichen. Während all diese Verbindungen den gemeinsamen Mechanismus der Hemmung der Farnesyltransferase teilen, hat A-409100 ein vielversprechenderes präklinisches Profil gezeigt, einschließlich einer besseren Potenz und Selektivität . Ähnliche Verbindungen umfassen:

Tipifarnib: Ein weiterer Farnesyltransferase-Inhibitor, der in klinischen Studien zur Krebsbehandlung eingesetzt wird.

Lonafarnib: Ein Farnesyltransferase-Inhibitor mit Anwendungen bei der Behandlung von Progerie und bestimmten Krebserkrankungen.

Die Einzigartigkeit von A-409100 liegt in seiner verbesserten Wirksamkeit und reduzierten Nebenwirkungen im Vergleich zu anderen Farnesyltransferase-Inhibitoren.

Eigenschaften

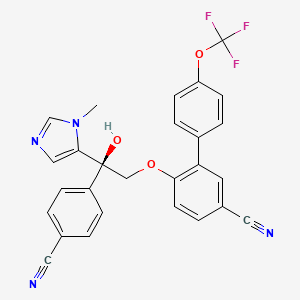

IUPAC Name |

4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19F3N4O3/c1-34-17-33-15-25(34)26(35,21-7-2-18(13-31)3-8-21)16-36-24-11-4-19(14-32)12-23(24)20-5-9-22(10-6-20)37-27(28,29)30/h2-12,15,17,35H,16H2,1H3/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUVRFNVTLGKMZ-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(COC2=C(C=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F)(C4=CC=C(C=C4)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1[C@](COC2=C(C=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F)(C4=CC=C(C=C4)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196377 | |

| Record name | ABT-100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450839-40-4 | |

| Record name | ABT-100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0450839404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABT-100 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG74WR2HRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

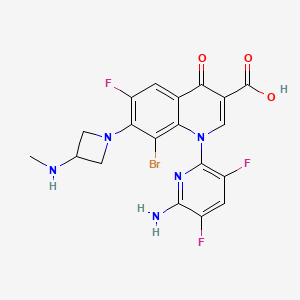

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

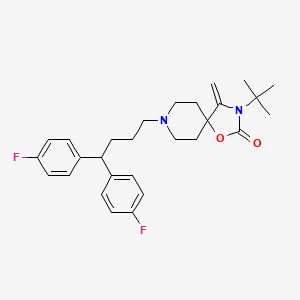

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B1662777.png)